2-Methoxy-5-methylsulfonyl-4-propan-2-ylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-methylsulfonyl-4-propan-2-ylbenzoic acid is an organic compound with the molecular formula C12H16O5S. This compound is known for its unique chemical structure, which includes a methoxy group, a methylsulfonyl group, and a propan-2-yl group attached to a benzoic acid core. It is used in various scientific research applications due to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylsulfonyl-4-propan-2-ylbenzoic acid typically involves multiple steps One common method starts with the nitration of 4-methyl-3-nitrobenzenesulfonic acid, followed by reduction to form the corresponding amine This intermediate is then subjected to methoxylation and subsequent sulfonylation to introduce the methoxy and methylsulfonyl groups, respectively
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-methylsulfonyl-4-propan-2-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for deprotonation, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the nitro group yields an amine derivative.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-methylsulfonyl-4-propan-2-ylbenzoic acid is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-methylsulfonyl-4-propan-2-ylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfonyl groups play a crucial role in binding to these targets, modulating their activity. The propan-2-yl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-methylsulfonylbenzoic acid: Lacks the propan-2-yl group, resulting in different chemical and biological properties.
4-Methoxy-3-methylsulfonylbenzoic acid: The position of the methoxy and methylsulfonyl groups is different, affecting its reactivity and applications.
Uniqueness
2-Methoxy-5-methylsulfonyl-4-propan-2-ylbenzoic acid is unique due to the presence of the propan-2-yl group, which enhances its lipophilicity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C12H16O5S |
---|---|
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
2-methoxy-5-methylsulfonyl-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C12H16O5S/c1-7(2)8-5-10(17-3)9(12(13)14)6-11(8)18(4,15)16/h5-7H,1-4H3,(H,13,14) |
InChI-Schlüssel |
FOQRWSAGWSGEMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1S(=O)(=O)C)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.